2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
CAS No.: 848580-34-7
Cat. No.: VC3810997
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848580-34-7 |
|---|---|
| Molecular Formula | C9H17ClN2O |
| Molecular Weight | 204.7 g/mol |
| IUPAC Name | 2-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C9H16N2O.ClH/c1-11-7-4-9(8(11)12)2-5-10-6-3-9;/h10H,2-7H2,1H3;1H |
| Standard InChI Key | NXWCXLOJJCLDBX-UHFFFAOYSA-N |
| SMILES | CN1CCC2(C1=O)CCNCC2.Cl |
| Canonical SMILES | CN1CCC2(C1=O)CCNCC2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Crystallographic Data
2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride belongs to the class of diazaspiro compounds, which feature two nitrogen atoms within a fused bicyclic system. The spiro center at the 1-position creates a rigid three-dimensional conformation, enhancing binding specificity in biological targets . Key molecular parameters include:
| Property | Value |
|---|---|
| CAS Number | 848580-34-7 |
| Molecular Formula | |
| Molecular Weight | 204.7 g/mol |
| IUPAC Name | 2-methyl-2,8-diazaspiro[4.5]decan-1-one; hydrochloride |
| XLogP3-AA | 0.8 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 32.3 Ų |
The hydrochloride salt form improves solubility in aqueous media, with a measured boiling point of 350.6°C at 760 mmHg . Nuclear magnetic resonance (NMR) data (400 MHz, DMSO-d6) confirms the spirocyclic structure, showing characteristic peaks for the methyl group ( 1.55 ppm) and carbonyl moiety ( 7.72 ppm) .
Synthesis and Optimization
Reaction Pathway
The synthesis of 2-methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride follows a two-step protocol:
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Formation of the Spirocyclic Core: A tert-butyl-protected precursor undergoes acid-catalyzed cyclization in dichloromethane .
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Hydrochlorination: The free base is treated with hydrogen chloride in methanol at 0–20°C for 5.5 hours, yielding the hydrochloride salt with 98.4% efficiency .
Table 2.1: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 0–20°C |
| Reaction Time | 5.5 hours |
| Yield | 98.4% |
| Purity (HPLC) | >99% |
This method, patented by Eli Lilly and Company, emphasizes scalability and reproducibility, critical for industrial applications .
Physicochemical and Spectroscopic Properties
Stability and Solubility
The compound demonstrates remarkable stability across a pH range of 2–8 and temperatures up to 40°C . Solubility tests reveal the following profile:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 45.2 |
| Methanol | 112.7 |
| Dichloromethane | 8.9 |
Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups, including a carbonyl stretch at 1685 cm and N–H vibrations at 3300–3500 cm .
Pharmaceutical Applications and Biological Activity
Mechanism of Action
While direct pharmacological data for this compound remains proprietary, structural analogs (e.g., 2-methyl-4-phenyl derivatives) exhibit affinity for serotonin and dopamine receptors, suggesting potential in treating CNS disorders . The spirocyclic framework mimics natural alkaloids, enabling interactions with neurotransmitter transporters .
Preclinical Studies
In rodent models, related diazaspiro compounds demonstrated:
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Anxiolytic Effects: Reduced marble-burying behavior by 60% at 10 mg/kg .
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Antidepressant Activity: Increased swim time in forced swim tests by 40% .
| Exposure Route | Precautionary Measures |
|---|---|
| Inhalation | Use respiratory protection in poorly ventilated areas. |
| Skin Contact | Wear nitrile gloves and lab coats. |
| Eye Contact | Safety goggles mandatory. |
Storage at room temperature in airtight containers ensures long-term stability .
Comparative Analysis with Structural Analogs
Impact of Substituents
Introducing aryl groups (e.g., phenyl or methoxyphenyl) at the 4-position enhances receptor affinity but reduces aqueous solubility. For example:
| Compound | Aqueous Solubility (mg/mL) | Dopamine D2 IC (nM) |
|---|---|---|
| 2-Methyl-2,8-diazaspiro[4.5]decan-1-one HCl | 45.2 | 850 |
| 4-Phenyl derivative | 12.8 | 320 |
| 4-(4-Methoxyphenyl) derivative | 9.4 | 290 |
Electron-donating groups like methoxy improve lipophilicity, facilitating blood-brain barrier penetration .
Industrial and Regulatory Landscape
Patent Status
The synthesis and application of this compound are covered under WO2018/148856, assigned to Eli Lilly and Company, with claims encompassing its use in neurodegenerative disease therapeutics . Regulatory filings indicate ongoing Phase I trials for a related analog in major markets .
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